Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate is a complex organic compound that features a benzothiazole moiety linked to an oxazole ring via a sulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of L-proline as a catalyst . This reaction forms the benzothiazole derivative, which is then further reacted to form the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the benzothiazole moiety.
Medicine: Explored for its anti-tubercular properties and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . This inhibition disrupts essential biological pathways, leading to the antimicrobial effects observed.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
- **Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
Uniqueness
Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate is unique due to the presence of both benzothiazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C14H12N2O3S2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O3S2/c1-2-18-13(17)11-7-9(19-16-11)8-20-14-15-10-5-3-4-6-12(10)21-14/h3-7H,2,8H2,1H3 |
InChI Key |
PLYUNGOBIKVQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.